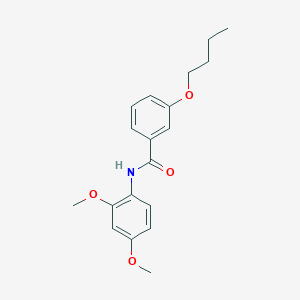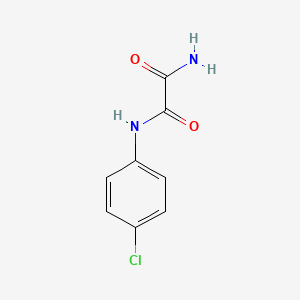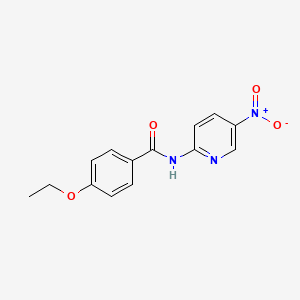![molecular formula C19H13BrN2O5S B4942217 7-BROMO-3-[2-(3-NITROPHENYL)-1,3-THIAZOLIDINE-3-CARBONYL]-2H-CHROMEN-2-ONE](/img/structure/B4942217.png)
7-BROMO-3-[2-(3-NITROPHENYL)-1,3-THIAZOLIDINE-3-CARBONYL]-2H-CHROMEN-2-ONE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-BROMO-3-[2-(3-NITROPHENYL)-1,3-THIAZOLIDINE-3-CARBONYL]-2H-CHROMEN-2-ONE is a complex organic compound that features a unique combination of bromine, nitrophenyl, thiazolidine, and chromenone moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-BROMO-3-[2-(3-NITROPHENYL)-1,3-THIAZOLIDINE-3-CARBONYL]-2H-CHROMEN-2-ONE typically involves multi-step reactions. One common method starts with the reaction of 2-bromo-1-(3-nitrophenyl)ethanone with thiosemicarbazone in the presence of anhydrous sodium acetate in dioxane. The mixture is refluxed for several hours to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
7-BROMO-3-[2-(3-NITROPHENYL)-1,3-THIAZOLIDINE-3-CARBONYL]-2H-CHROMEN-2-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the nitro group to an amino group.
Substitution: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can replace the bromine atom under catalytic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution of the bromine atom can lead to various substituted derivatives.
Applications De Recherche Scientifique
7-BROMO-3-[2-(3-NITROPHENYL)-1,3-THIAZOLIDINE-3-CARBONYL]-2H-CHROMEN-2-ONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Mécanisme D'action
The mechanism of action of 7-BROMO-3-[2-(3-NITROPHENYL)-1,3-THIAZOLIDINE-3-CARBONYL]-2H-CHROMEN-2-ONE involves its interaction with various molecular targets. The thiazolidine ring can interact with enzymes and receptors, modulating their activity. The nitrophenyl group can undergo redox reactions, influencing cellular pathways. The exact molecular targets and pathways depend on the specific biological context and the compound’s structural features .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-3-nitroacetophenone: Shares the bromine and nitrophenyl groups but lacks the thiazolidine and chromenone moieties.
7-Bromo-2H-benzo[b][1,4]oxazin-3(4H)-one: Contains the bromine and chromenone moieties but differs in the rest of the structure.
Uniqueness
7-BROMO-3-[2-(3-NITROPHENYL)-1,3-THIAZOLIDINE-3-CARBONYL]-2H-CHROMEN-2-ONE is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Propriétés
IUPAC Name |
7-bromo-3-[2-(3-nitrophenyl)-1,3-thiazolidine-3-carbonyl]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13BrN2O5S/c20-13-5-4-11-9-15(19(24)27-16(11)10-13)17(23)21-6-7-28-18(21)12-2-1-3-14(8-12)22(25)26/h1-5,8-10,18H,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXBLKQXMTOCFPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(N1C(=O)C2=CC3=C(C=C(C=C3)Br)OC2=O)C4=CC(=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13BrN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![methyl 2-chloro-5-({[4-(methylthio)phenyl]sulfonyl}amino)benzoate](/img/structure/B4942144.png)
![(3aS*,6aR*)-3-(3,4-dimethoxybenzyl)-N,N-dimethyl-2-oxohexahydro-5H-pyrrolo[3,4-d][1,3]oxazole-5-sulfonamide](/img/structure/B4942151.png)

![N-({[4-(4-chlorophenoxy)phenyl]amino}carbonothioyl)-3,4-dimethoxybenzamide](/img/structure/B4942162.png)
![5-[({[4-(benzyloxy)benzoyl]amino}carbonothioyl)amino]-2-chlorobenzoic acid](/img/structure/B4942170.png)



![(2R*,6S*)-4-{[2-(ethylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]methyl}-2,6-dimethylmorpholine](/img/structure/B4942197.png)
![3-(3-nitrophenyl)-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one dihydrochloride](/img/structure/B4942198.png)

![ethyl 2-[(2,2,2-trichloroacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4942214.png)
![1-[(3,4-dimethoxybenzyl)oxy]-3-[4-(4-fluorophenyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B4942223.png)

